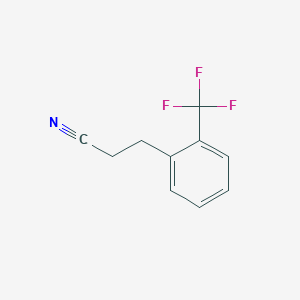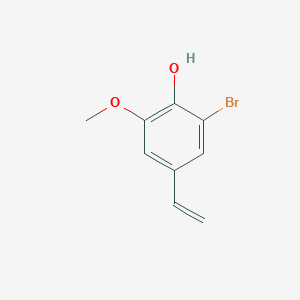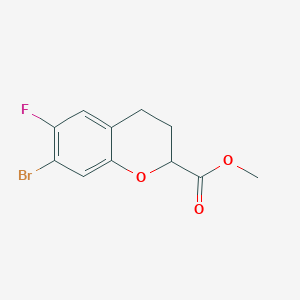![molecular formula C10H14O3 B13608233 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a carboxylic acid group and a ketone group in the molecule makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent oxidation and carboxylation steps introduce the ketone and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as the ketone and carboxylic acid allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-methanol: Similar spirocyclic structure with a hydroxyl group instead of a carboxylic acid.
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-amine: Similar spirocyclic structure with an amino group instead of a carboxylic acid.
Uniqueness
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Its spirocyclic structure also imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
7,7-dimethyl-2-oxospiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)7(8(12)13)5-10(9)3-6(11)4-10/h7H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DMMQSGDSBDKZBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC12CC(=O)C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)





![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
